2-Chloro-6-iodo-9H-purine
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Overview
Description
2-Chloro-6-iodo-9H-purine is a heterocyclic organic compound with the molecular formula C₅H₂ClIN₄. It is a derivative of purine, a fundamental structure in many biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-9H-purine typically involves the halogenation of purine derivatives. One common method starts with 2,6-dichloropurine as the substrate. The process involves a three-step sequence, including halogen exchange reactions under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions, often utilizing microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: These reactions can modify the purine ring structure, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Chloro-6-iodo-9H-purine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex purine derivatives.
Biology: It is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-9H-purine involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by mimicking natural substrates, thereby interfering with biological pathways. The molecular targets often include enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-phenyl-7H-purine
- 2-Chloro-6-(trifluoromethyl)-9H-purine
- 2-Chloro-6-(pyrrolidin-1-yl)-9H-purine
Uniqueness
2-Chloro-6-iodo-9H-purine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for further functionalization. This dual halogenation makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-6-iodo-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRLJEBMLJCCRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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